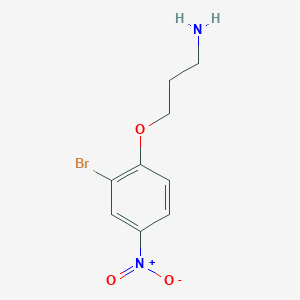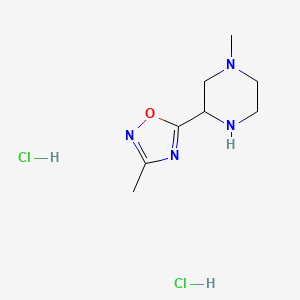
Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F4NO2. This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the nitration of methyl 2-fluoro-5-(trifluoromethyl)benzoate followed by reduction to introduce the amino group. The reaction conditions often involve the use of nitrating agents like nitric acid and reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives of the benzoate.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is utilized in several fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate
- Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in research and industrial applications.
特性
分子式 |
C9H7F4NO2 |
|---|---|
分子量 |
237.15 g/mol |
IUPAC名 |
methyl 2-amino-4-fluoro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3 |
InChIキー |
HZPNRRQUXHEWPH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1N)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)

![N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride](/img/structure/B13512827.png)

![1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13512831.png)
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)


![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)

![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)

![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
